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Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-quality total RNA from

cultured cells using the phenol-chloroform extraction method. This technique is a cornerstone

of molecular biology, valued for its robustness in yielding pure RNA suitable for a wide range of

downstream applications, including RT-PCR, qPCR, Northern blotting, and RNA sequencing.

Principle of the Method
Phenol-chloroform RNA extraction is a liquid-liquid extraction technique that separates nucleic

acids from proteins and other cellular components based on their differential solubility in

organic and aqueous phases. The process begins with cell lysis in a solution containing a

chaotropic agent, typically guanidinium isothiocyanate, which denatures proteins and

inactivates ribonucleases (RNases), thereby preserving RNA integrity.[1] Acidic phenol is then

added; at a low pH, DNA partitions into the organic phase and interphase, while RNA remains

in the aqueous phase.[1][2] Chloroform enhances the denaturation of proteins and promotes

the separation of the organic and aqueous phases.[3][4] Following centrifugation, the RNA-

containing upper aqueous phase is collected. The RNA is then precipitated from the aqueous

phase using isopropanol, washed with ethanol to remove residual salts, and finally

resuspended in an RNase-free solution.
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Reagent Composition Storage

Lysis Solution (e.g., TRIzol®

Reagent)

Guanidinium isothiocyanate,

phenol, 8-hydroxyquinoline,

and β-mercaptoethanol.[5]

Room Temperature

Chloroform Analytical Grade Room Temperature

Isopropanol
100%, Molecular Biology

Grade
Room Temperature

Ethanol
75% in RNase-free water,

Molecular Biology Grade
-20°C

RNase-free Water (DEPC-

treated)

Diethylpyrocarbonate-treated

and autoclaved water.[6]
Room Temperature

Phosphate-Buffered Saline

(PBS)
pH 7.4, RNase-free Room Temperature
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Figure 1. A high-level overview of the phenol-chloroform RNA extraction workflow.
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Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format with approximately 1 x 10⁵ to 1 x 10⁷ cells

per well. Adjust volumes accordingly for different culture vessel sizes.

Cell Harvesting and Lysis
For Adherent Cells:

Aspirate the culture medium from the wells.

Wash the cell monolayer once with 1-2 mL of ice-cold, sterile PBS.

Aspirate the PBS completely.

Add 1 mL of TRIzol® Reagent directly to each well.[7]

Lyse the cells by repeatedly pipetting the solution up and down over the entire surface of

the well to ensure complete cell lysis.[6]

For Suspension Cells:

Transfer the cell suspension to a conical tube.

Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

Discard the supernatant.

Add 1 mL of TRIzol® Reagent to the cell pellet.

Lyse the cells by vortexing or repeatedly pipetting until the pellet is fully resuspended.

Homogenization
Incubate the cell lysate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.[8]

Transfer the lysate to a 1.5 mL microcentrifuge tube.
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Figure 2. Phase separation after chloroform addition and centrifugation.

Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[8]

Securely cap the tube and shake it vigorously by hand for 15 seconds. Do not vortex, as this

can lead to genomic DNA shearing and contamination.[5]

Incubate the mixture at room temperature for 2-3 minutes.[8]

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[8]

Following centrifugation, the mixture will separate into three distinct phases: a lower red

organic phase, a white interphase, and a colorless upper aqueous phase which contains the

RNA.[8]

RNA Precipitation
Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be

cautious not to disturb the interphase, as it contains DNA and proteins.
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Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® Reagent initially used.[8]

Mix gently by inverting the tube several times and incubate at room temperature for 10

minutes.[7][8]

Centrifuge at 12,000 x g for 10 minutes at 4°C.[8] The RNA will form a small, often invisible,

gel-like pellet on the side or bottom of the tube.

RNA Wash
Carefully decant the supernatant without disturbing the RNA pellet.

Wash the pellet with 1 mL of 75% ethanol (prepared with RNase-free water).[8]

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[8]

Carefully discard the supernatant. It is important to remove as much of the ethanol as

possible without disturbing the pellet. A brief, second centrifugation (pulse spin) can help to

collect residual liquid for removal.

RNA Solubilization
Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as

this will make it difficult to resuspend.[6][8]

Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

To facilitate dissolution, incubate the sample at 55-60°C for 10-15 minutes.[6]

Quality Control and Quantification
The quality and quantity of the extracted RNA should be assessed before downstream

applications.
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Parameter Method Acceptable Range

Concentration UV Spectrophotometry (A260) Application-dependent

Purity (Protein Contamination) A260/A280 Ratio 1.8 - 2.1

Purity (Organic Contamination) A260/A230 Ratio > 1.8

Integrity
Denaturing Agarose Gel

Electrophoresis or Bioanalyzer

Intact 28S and 18S rRNA

bands (ratio ~2:1)
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Issue Possible Cause(s) Recommendation(s)

Low RNA Yield

- Incomplete cell lysis or

homogenization.- Insufficient

starting material.- RNA pellet

lost during washing steps.

- Ensure complete cell lysis by

visual inspection.- Increase the

number of cells used.- Be

careful when decanting

supernatants; consider using a

micropipette to remove the

final wash.

RNA Degradation

- RNase contamination of

reagents or equipment.-

Improper sample handling or

storage.

- Use certified RNase-free

reagents and plasticware.-

Work quickly and keep

samples on ice whenever

possible.- Store RNA at -80°C.

Genomic DNA Contamination

- Aspiration of the interphase

during phase separation.-

Overloading the lysis reagent.

[9]

- Carefully remove the

aqueous phase, leaving a

small amount behind to avoid

the interphase.- Use the

recommended amount of

starting material for the volume

of lysis reagent.- Perform an

on-column DNase digestion or

a DNase treatment in solution

followed by re-purification.

Low A260/A280 Ratio (<1.8)
- Phenol or protein

contamination.[9]

- Ensure no phenol (organic

phase) is carried over with the

aqueous phase.- Repeat the

chloroform extraction step.[10]-

Re-precipitate the RNA.

Low A260/A230 Ratio (<1.8)
- Guanidinium thiocyanate or

phenol contamination.

- Ensure the RNA pellet is

properly washed with 75%

ethanol.- Perform an additional

ethanol wash.[10]

RNA Pellet Difficult to Dissolve - Over-drying the RNA pellet.

[8]

- Avoid excessive air-drying.-

Heat the resuspended RNA at
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55-60°C for 10-15 minutes.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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